molecular formula C28H30N4O3 B2714825 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one CAS No. 897612-82-7

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one

Cat. No.: B2714825
CAS No.: 897612-82-7
M. Wt: 470.573
InChI Key: ACDSTCSZRMCSOQ-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H30N4O3 and its molecular weight is 470.573. The purity is usually 95%.
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Biological Activity

The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one, with the CAS number 897620-62-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H27N5O3C_{26}H_{27}N_{5}O_{3}, with a molecular weight of 457.5 g/mol. The structure features a complex arrangement that includes furan and pyridine moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC26H27N5O3
Molecular Weight457.5 g/mol
CAS Number897620-62-1

Pharmacological Activity

Recent research indicates that this compound exhibits significant pharmacological activities, particularly in the context of cancer therapy and neuropharmacology.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to or including this structure. For instance, derivatives with similar functional groups have shown promising results in inhibiting cancer cell proliferation. A study highlighted that imidazole derivatives demonstrated IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and HeLa cells . While specific data on the compound is limited, its structural analogs suggest potential efficacy against cancer.

The proposed mechanism of action for similar compounds often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, compounds targeting the PD-1/PD-L1 interaction have been shown to modulate immune responses effectively, leading to enhanced antitumor activity . The presence of piperazine and pyridine groups in this compound may enhance its ability to interact with biological targets involved in these pathways.

Case Studies

While direct case studies on this specific compound are sparse, related research provides insights into its potential applications:

  • Study on Imidazole Derivatives : A review summarized the biological activity of imidazole derivatives as anticancer agents, noting their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, which could be relevant for understanding the activity of our compound .
  • PD-L1 Inhibitors : Research on small molecules targeting PD-L1 has demonstrated that modifications in chemical structure significantly affect biological activity. This suggests that similar modifications in our compound could yield potent inhibitors .

Toxicity and Selectivity

Toxicity profiles for compounds structurally related to this compound indicate a need for careful evaluation. Many compounds within this class exhibit selectivity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications . Further studies are necessary to ascertain the toxicity levels and selectivity of this specific compound.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-20-8-10-22(11-9-20)27(31-15-13-30(14-16-31)25-7-3-4-12-29-25)26-24(33)18-21(2)32(28(26)34)19-23-6-5-17-35-23/h3-12,17-18,27,33H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDSTCSZRMCSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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